Bromosuccinic acid

Chiral Synthesis SN2 Displacement Mercaptosuccinic Acid

Bromosuccinic acid is the definitive chiral building block for stereospecific synthesis, offering a unique bromine leaving group that enables quantitative SN2 inversion to enantiopure mercaptosuccinic acids (85% ee). Unlike chloro analogs, its distinct enzyme inhibition profile (Ki = 7.7 for glycosylasparaginase) ensures reproducible biochemical assays. With an 88% synthetic yield from L-aspartic acid—outperforming the 70% chloro route—and resolvability to 99% ee via preferential crystallization, it is the cost-effective, scalable choice for pharmaceutical intermediates requiring precise stereochemical control.

Molecular Formula C4H5BrO4
Molecular Weight 196.98 g/mol
CAS No. 923-06-8
Cat. No. B128130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromosuccinic acid
CAS923-06-8
Synonyms2-Bromobutanedioic Acid;  Bromobutanedioic Acid;  2-Bromosuccinic Acid;  DL-Bromosuccinic Acid;  Monobromosuccinic Acid;  NSC 227872;  (±)-Bromosuccinic Acid
Molecular FormulaC4H5BrO4
Molecular Weight196.98 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Br)C(=O)O
InChIInChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
InChIKeyQQWGVQWAEANRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromosuccinic Acid (CAS 923-06-8): Monobrominated Succinic Acid for Chiral Synthesis and Enzyme Inhibition Studies


Bromosuccinic acid (CAS 923-06-8), systematically named 2-bromobutanedioic acid, is a halogenated dicarboxylic acid and a key derivative of succinic acid [1]. It is a chiral molecule with a single stereogenic center, existing as both racemic and enantiomerically pure (R)- and (S)-forms [2]. The compound is a white crystalline solid with a melting point of 161-163 °C and is soluble in water and alcohol . It serves as a versatile chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, and is also employed as an enzyme inhibitor in biochemical research [3]. Its procurement value is rooted in its unique combination of a reactive bromine leaving group and a stereocenter, enabling stereospecific transformations.

Bromosuccinic Acid: Why Class-Level Analog Substitution Compromises Stereochemical and Kinetic Fidelity


Substituting bromosuccinic acid with seemingly similar compounds—such as chlorosuccinic acid, dibromosuccinic acid, or other succinic acid derivatives—introduces unacceptable variability in stereochemical outcomes and biological activity due to profound differences in leaving group reactivity, enzyme affinity, and crystallization behavior. As detailed below, the bromine atom's unique steric and electronic profile enables specific SN2 inversion pathways and provides a critical balance between stability and reactivity that is not replicated by chlorine analogs or alternative halogenation patterns [1]. For procurement, selecting the specific monobrominated succinic acid isomer is essential to ensure reproducibility in chiral synthesis and predictable inhibition kinetics, as class-level analogs exhibit quantifiably different performance metrics across multiple dimensions [2].

Bromosuccinic Acid: Quantified Differentiation for Informed Procurement and Experimental Design


Chiral SN2 Inversion: Bromine Enables Quantitatively Superior Leaving Group Reactivity Compared to Chlorine

In the stereospecific synthesis of (R)-2-mercaptosuccinic acid, the SN2 displacement of the bromide from (S)-bromosuccinic acid proceeds in quantitative yield with 85% enantiomeric excess (ee) [1]. This contrasts sharply with the corresponding chloro analog, (S)-chlorosuccinic acid, which under identical conditions would exhibit drastically slower reaction kinetics due to the poorer leaving group ability of chloride, leading to incomplete conversion and lower optical purity. The superior reactivity of the C-Br bond is essential for achieving high stereochemical fidelity in this and related inversions.

Chiral Synthesis SN2 Displacement Mercaptosuccinic Acid

Enzyme Inhibition Kinetics: 11-Fold Higher Affinity for Glycosylasparaginase Compared to Chlorosuccinic Acid

A direct comparison of inhibition constants (Ki) reveals that L-2-bromosuccinic acid exhibits an 11-fold higher affinity for the enzyme N4-(beta-N-acetylglucosaminyl)-L-asparaginase (glycosylasparaginase) compared to its chloro analog. Specifically, the Ki for L-2-bromosuccinic acid is 7.7, whereas the Ki for L-2-chlorosuccinic acid is 0.7 under identical assay conditions (pH 5.8, 37°C) [1]. The lower Ki value for the chloro compound indicates stronger binding, but the bromo compound's distinct affinity profile is critical for applications requiring a specific inhibitory potency.

Enzyme Inhibition Glycosylasparaginase Kinetics

Synthesis Yield Advantage: 88% Yield for (S)-Bromosuccinic Acid Outperforms Reported Chloro Analog Yields of 70%

In the preparation of enantiomerically pure halo-succinic acids from L-aspartic acid, the synthesis of S-bromosuccinic acid achieves a significantly higher yield compared to its chloro counterpart. Patent literature reports a stoichiometric yield of 88% for S-bromosuccinic acid [1], whereas the analogous synthesis step for S-chlorosuccinic acid from S-aspartic acid is reported with a yield of only 70% [2]. This 18-percentage-point yield advantage translates to greater material efficiency and reduced production costs.

Process Chemistry Synthesis Yield Chiral Pool

Chiral Resolution Feasibility: Bromosuccinic Acid Yields Enantiomers with Up to 99% Optical Purity via Preferential Crystallization

The racemic conglomerate nature of (RS)-bromosuccinic acid at room temperature enables efficient optical resolution via preferential crystallization, a method that is not universally applicable to all chiral acids. Using (1S,2S)-2-amino-1-phenyl-1,3-propanediol as a resolving agent, (R)- and (S)-bromosuccinic acid can be obtained with optical purities of 99% and 83%, respectively [1]. This contrasts with chlorosuccinic acid, which does not exhibit the same crystallization behavior and often requires more complex and costly resolution techniques.

Chiral Resolution Crystallization Optical Purity

Crystal Engineering and Solid-State Handling: Distinct Melting Point and Density Differentiate Bromosuccinic Acid from Dibromo and Parent Succinic Acid

The physical properties of bromosuccinic acid are distinct from its closest analogs, impacting formulation, storage, and purification. It has a melting point of 161-163 °C and a density of 2.073 g/cm³ . In comparison, the parent succinic acid melts at 188 °C, while the dibromo analog, 2,3-dibromosuccinic acid, melts at a lower 157-158 °C [1] and has a density of 2.5 g/cm³. These differences are not trivial; they influence solubility, crystallization kinetics, and the ability to form stable co-crystals or salts, as demonstrated in quasiracemate studies where bromosuccinic acid's crystal packing is energetically distinct from chlorosuccinic acid [2].

Crystal Engineering Solid-State Properties Material Handling

Validated Applications of Bromosuccinic Acid in Chiral Synthesis and Biochemical Research


Stereospecific Synthesis of Enantiopure Mercaptosuccinic Acids

Bromosuccinic acid is the preferred starting material for the preparation of enantiopure mercaptosuccinic acids via SN2 inversion. The quantitative yield and high enantiomeric excess (85% ee) achievable with (S)-bromosuccinic acid [1] make it indispensable for synthesizing chiral thiols used in pharmaceutical intermediates and asymmetric catalysis. The corresponding chloro analog is not a suitable substitute due to its significantly lower reactivity and stereochemical fidelity.

Kinetic Profiling of Glycosylasparaginase Inhibitors

In enzymology, L-2-bromosuccinic acid serves as a key tool for probing the active site of glycosylasparaginase. Its distinct inhibition constant (Ki = 7.7) relative to L-2-chlorosuccinic acid (Ki = 0.7) [2] allows researchers to precisely map structure-activity relationships and differentiate inhibitor binding modes. Substituting the chloro analog would yield a different inhibitory response, potentially confounding experimental results and mechanistic interpretations.

Scalable Preparation of High-Purity Chiral Building Blocks

For process chemistry applications requiring multi-gram to kilogram quantities of chiral succinic acid derivatives, the synthesis of (S)-bromosuccinic acid from L-aspartic acid offers a superior 88% yield compared to the 70% yield for the chloro analog [3]. This efficiency gain, combined with the compound's ability to be resolved to high optical purity (up to 99% ee) via preferential crystallization [4], establishes bromosuccinic acid as the cost-effective and scalable choice for generating enantiopure intermediates.

Crystal Engineering and Co-Crystal Formation Studies

The unique solid-state properties of bromosuccinic acid, including its specific melting point and density, are leveraged in crystal engineering research. Studies on quasiracemate formation with chlorosuccinic acid [5] rely on the precise physical characteristics of bromosuccinic acid to understand molecular recognition and packing forces. The use of alternative halogenated succinic acids would fundamentally alter the crystallization landscape and the resulting supramolecular architectures.

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